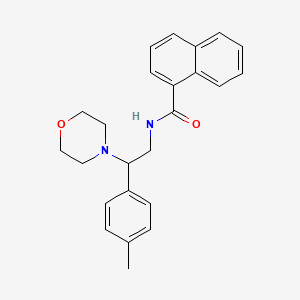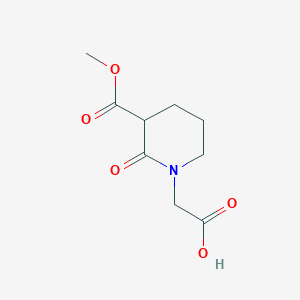
2-(3-(Methoxycarbonyl)-2-oxopiperidin-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(Methoxycarbonyl)-2-oxopiperidin-1-yl)acetic acid (MOPAA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MOPAA is a piperidine derivative that has been synthesized through various methods.
科学的研究の応用
Synthesis and Structural Characterization
Research has demonstrated the importance of compounds structurally related to 2-(3-(Methoxycarbonyl)-2-oxopiperidin-1-yl)acetic acid in various synthetic processes. For instance, the compound 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, an intermediate in the synthesis of the anticoagulant apixaban, underscores the role of related structures in pharmaceutical synthesis. The precise x-ray powder diffraction data provided for this compound highlights its purity and structural integrity, crucial for its role in drug development (Qing Wang et al., 2017).
Novel Synthetic Pathways
Another study explored the interaction of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides, revealing a novel pathway to form previously undescribed compounds. This research showcases the flexibility of the core structure in reacting with other chemicals to create new molecules with potential applications in drug development and materials science (Svetlana et al., 2015).
Antimicrobial Potential
A significant application of related compounds is in the field of antimicrobial research. The study on 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid (rhodanine-3-acetic acid)-based amides and esters highlights the antimicrobial potential of these compounds. Specifically, derivatives demonstrated activity against a range of bacteria, mycobacteria, and fungi, with certain compounds showing high activity against Mycobacterium tuberculosis. This suggests potential applications in designing new antimicrobial agents (M. Krátký et al., 2017).
Fluorescence Applications
In the realm of biochemical analysis, derivatives of this compound have been used to create novel fluorophores. For example, 6-methoxy-4-quinolone, derived from 5-methoxyindole-3-acetic acid, exhibits strong fluorescence across a wide pH range, making it an excellent candidate for use in biomedical analysis as a fluorescent labeling reagent. Its stability under various conditions further underscores its utility in sensitive analytical procedures (Junzo Hirano et al., 2004).
特性
IUPAC Name |
2-(3-methoxycarbonyl-2-oxopiperidin-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO5/c1-15-9(14)6-3-2-4-10(8(6)13)5-7(11)12/h6H,2-5H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCLLXFMDZSJIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN(C1=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


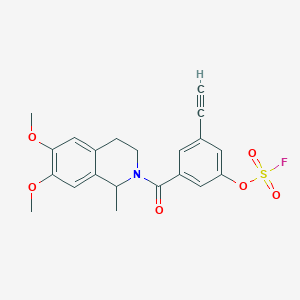
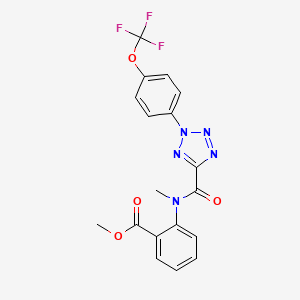

![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2797193.png)
![1-(4-methylphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2797195.png)
![Ethyl 4-[[2-[3-[3-(cyclohexylamino)-3-oxopropyl]-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2797197.png)


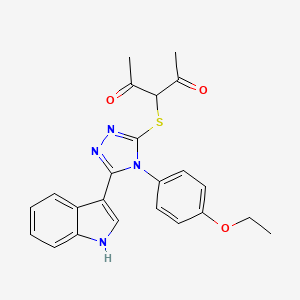
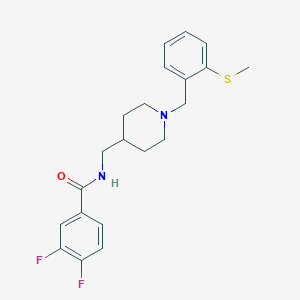
![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2797204.png)
